Isoptelein

Übersicht

Beschreibung

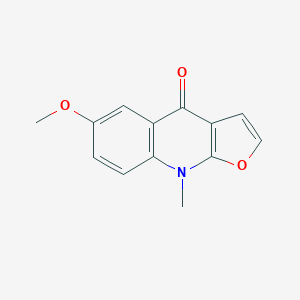

Isopteleine is an organic compound classified as a natural product similar to alkaloids. It is primarily found in certain plants, such as the processed Isopteris gammiei. Isopteleine is a white or pale yellow crystalline solid with a bitter taste. It has low solubility in water but is more soluble in organic solvents. Research indicates that Isopteleine can be used to treat respiratory diseases such as asthma and bronchitis .

Wissenschaftliche Forschungsanwendungen

Isopteleine has several scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry and for studying reaction mechanisms.

Medicine: Explored for its therapeutic potential in treating respiratory diseases like asthma and bronchitis.

Wirkmechanismus

Target of Action

Isopteleine, also known as Isoprenaline, primarily targets the beta-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, dilation of blood vessels and bronchi, and the breakdown of glycogen in the liver and muscle tissue .

Mode of Action

Isopteleine is a non-selective beta-adrenergic agonist . It interacts with its targets by binding to both beta-1 and beta-2 adrenergic receptors . This binding increases intracellular calcium in cardiac myocytes, leading to positive inotropic (increased force of contraction), lusitropic (increased rate of relaxation), chronotropic (increased heart rate), and dromotropic (increased conduction velocity) effects .

Biochemical Pathways

Isopteleine affects the adrenergic signaling pathway . Upon binding to the beta-adrenergic receptors, it triggers a cascade of biochemical reactions that lead to the conversion of ATP to cyclic AMP (cAMP). The increased cAMP levels then activate protein kinase A, which in turn phosphorylates various proteins, leading to the physiological responses associated with beta-adrenergic receptor activation .

Pharmacokinetics

Isopteleine has a short duration of action as it is rapidly cleared . Its elimination half-life is approximately 2 minutes . This rapid clearance and short half-life impact the bioavailability of the drug, necessitating frequent dosing to maintain therapeutic levels .

Result of Action

The action of Isopteleine results in a number of physiological effects. It increases heart rate and cardiac output, dilates bronchi, and promotes the breakdown of glycogen . These effects make it useful in the treatment of conditions such as bradycardia, heart block, bronchospasm during anesthesia, and various forms of shock .

Action Environment

The action, efficacy, and stability of Isopteleine can be influenced by various environmental factors. For instance, conditions such as hyperthyroidism can enhance the drug’s effects, while conditions like hypovolemia can reduce its efficacy . Additionally, the presence of other drugs can also impact the action of Isopteleine, as they may compete for the same metabolic pathways or receptor sites .

Biochemische Analyse

Biochemical Properties

Isopteleine’s role in biochemical reactions is not yet fully understood due to limited research. Its structure suggests that it may interact with various enzymes, proteins, and other biomolecules. The compound has a molecular formula of C13H11NO3 and a molecular weight of 229.23

Cellular Effects

Studies have shown that Isopteleine can be used to treat respiratory diseases such as asthma and bronchitis , suggesting that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that Isopteleine has a melting point of 210-211℃ and a boiling point of 399.9±42.0 °C

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One method to prepare Isopteleine involves extracting it from the plant Isopteris gammiei. The plant is crushed and soaked in an appropriate solvent, such as alcohol or ether. The mixture is then distilled at low temperatures to obtain a crude extract .

Industrial Production Methods: Industrial production of Isopteleine typically involves large-scale extraction from plant sources. The plant material is processed using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone. The extract is then purified to achieve the desired concentration and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Isopteleine undergoes various chemical reactions, including:

Oxidation: Isopteleine can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in Isopteleine.

Substitution: Isopteleine can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoline derivatives .

Vergleich Mit ähnlichen Verbindungen

Isopteleine can be compared with other similar compounds, such as:

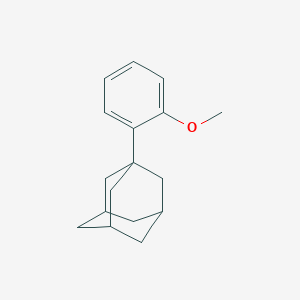

- 6-Methoxyisodictamnine

- 6-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one

Uniqueness: Isopteleine is unique due to its specific structural features and biological activities. While similar compounds may share some properties, Isopteleine’s distinct molecular structure contributes to its unique reactivity and potential therapeutic applications .

Eigenschaften

IUPAC Name |

6-methoxy-9-methylfuro[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-14-11-4-3-8(16-2)7-10(11)12(15)9-5-6-17-13(9)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTZVOMYVJKQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=O)C3=C1OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

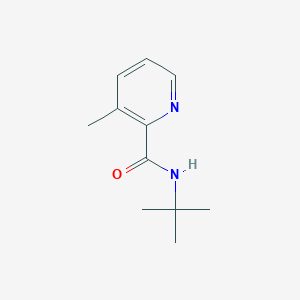

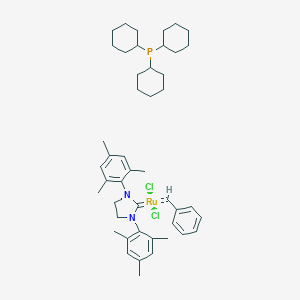

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

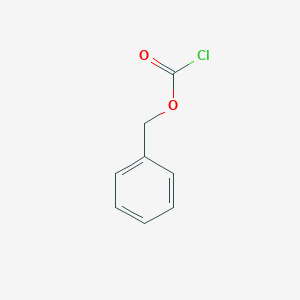

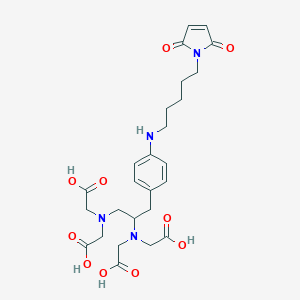

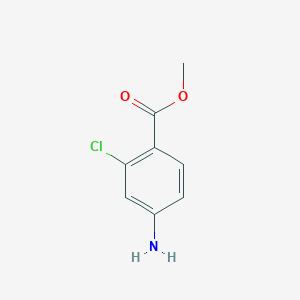

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)